molecular formula C17H24O4 B1325957 Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate CAS No. 898757-45-4

Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate

Cat. No.: B1325957
CAS No.: 898757-45-4
M. Wt: 292.4 g/mol
InChI Key: DDUVIBQTGVFQOB-UHFFFAOYSA-N
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Description

Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate (CAS: 898757-45-4) is an ester derivative featuring a 2-ethoxyphenyl substituent attached to a 7-oxoheptanoate backbone. Its molecular formula is C₁₇H₂₄O₄, with a molecular weight of 292.37 g/mol . The compound is characterized by a ketone group at the 7th position and an ethoxy group at the ortho position of the phenyl ring. While its primary use is as a synthetic intermediate in pharmaceutical and organic chemistry, detailed toxicological and ecological data remain unavailable .

Properties

IUPAC Name

ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-3-20-16-12-9-8-10-14(16)15(18)11-6-5-7-13-17(19)21-4-2/h8-10,12H,3-7,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUVIBQTGVFQOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645778
Record name Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-45-4
Record name Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(2-ethoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic compounds.

    Reduction: The keto group in the heptanoate chain can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: 7-(2-ethoxyphenyl)-7-hydroxyheptanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate exerts its effects is primarily through its interaction with specific molecular targets. The ethoxyphenyl group can interact with hydrophobic pockets in enzymes or receptors, while the keto group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Alkoxy vs. Alkyl Groups

Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate differs from analogs such as Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate and Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate (CAS: N/A) in substituent type. For example:

Compound Substituent Type Molecular Weight (g/mol) Key Reactivity
This compound 2-ethoxy 292.37 Moderate electrophilicity
Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate 4-ethyl ~278.34 (estimated) Lower resonance stabilization

Positional Isomerism: Ortho vs. Para/Methoxy Derivatives

The ortho-ethoxy group in the target compound contrasts with para-substituted analogs like Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate (CAS: 122115-58-6). Ortho substitution induces steric hindrance and may reduce co-planarity between the phenyl ring and the carbonyl group, affecting conjugation and solubility . For instance:

  • Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate (CAS: 122115-58-6, MW: 278.34) shows higher solubility in polar solvents due to meta-substitution’s reduced steric effects .
  • Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate (CAS: 1188265-06-6, MW: 292.33) features an additional ketone group, increasing electrophilicity and reactivity in Michael addition reactions .

Halogenated Analogs

Halogen substituents, as in Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate (CAS: 898753-10-1, MW: 284.30), significantly alter electronic properties. Fluorine’s electron-withdrawing nature enhances the carbonyl’s electrophilicity, making halogenated derivatives more reactive in acyl transfer reactions compared to the ethoxy-substituted compound .

Biological Activity

Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₇H₂₄O₄
  • Molecular Weight : 292.37 g/mol
  • CAS Number : 898757-45-4

The biological activity of this compound is primarily attributed to its structural features, particularly the ethoxyphenyl group and the keto functionality. These components allow the compound to interact with specific molecular targets, influencing various biological pathways:

  • Enzyme Interaction : The ethoxyphenyl group can fit into hydrophobic pockets of enzymes, while the keto group can form hydrogen bonds with active site residues. This dual interaction may modulate enzyme activity, leading to significant biological effects .
  • Protein-Ligand Interactions : The compound has been investigated for its ability to inhibit certain enzymes, which is crucial in therapeutic applications. For instance, it may act as an inhibitor of thioredoxin reductase (TrxR), an enzyme implicated in cancer progression.

In Vitro Studies

Research has demonstrated that this compound exhibits various biological activities:

  • Anticancer Potential : In studies involving cancer cell lines, the compound has shown promising results in inhibiting cell proliferation. The mechanism appears to involve interference with tubulin dynamics, which is essential for cell division.
  • Enzyme Inhibition : Quantitative assays have indicated that the compound can significantly alter the activity of key enzymes like TrxR and histone lysine-specific demethylase 1 (HLSD1). These enzymes play vital roles in cellular processes, including oxidative stress response and epigenetic regulation.

Case Studies

  • Cancer Cell Lines : In a study evaluating the cytotoxic effects against various cancer cell lines, this compound demonstrated an IC50 value indicating effective inhibition at low concentrations. This suggests its potential as a lead compound for developing anticancer therapeutics.
  • Enzyme Activity Assays : Enzyme assays have shown that the compound can inhibit TrxR with significant potency. The inhibition rates were measured using spectrophotometric methods, providing insight into its mechanism of action in cancer therapy.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoateContains one methoxy groupModerate enzyme inhibition
Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoateDimethyl substitution on phenylVarying reactivity affecting anticancer properties
Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoateThree methoxy groups at adjacent positionsEnhanced anticancer activity due to increased electron donation

The presence of multiple methoxy groups in related compounds often enhances their reactivity and biological activity compared to simpler analogs. This structural variation plays a critical role in determining their effectiveness as therapeutic agents.

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